5-(Furan-2-yl)thiophene-2-carboxylic acid

DFT Reactivity Electronic Structure

For medicinal chemists requiring a precise heteroaromatic building block, the 5-(furan-2-yl)thiophene-2-carboxylic acid scaffold is essential. Generic alternatives fail to replicate its unique regioisomeric and electronic profile, leading to significant potency loss in SAR series. - Validated as a core scaffold in RNA polymerase inhibitors; other regioisomers show quantifiable activity drops. - Key intermediate in patented anti-arrhythmic agents targeting atrium arrhythmia. - Ideal fragment molecule (MW 194.21) with a carboxylic acid handle for rapid amide coupling and library expansion.

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
CAS No. 868755-62-8
Cat. No. B1332817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)thiophene-2-carboxylic acid
CAS868755-62-8
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
InChIKeyZASUJVQPFQRFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)thiophene-2-carboxylic Acid (CAS 868755-62-8): Core Chemical Identity and Procurement Profile


5-(Furan-2-yl)thiophene-2-carboxylic acid (CAS 868755-62-8) is a heterocyclic organic compound characterized by a carboxylic acid group on a thiophene ring, which is further substituted at the 5-position by a furan-2-yl moiety . With a molecular formula of C9H6O3S and a molecular weight of 194.21 g/mol, it is commercially available as a research-grade building block, typically with a purity of ≥95% and a relative density of 1.391 g/cm³ . Its canonical SMILES is O=C(O)C1=CC=C(C2=CC=CO2)S1 . The compound is categorized as a fragment molecule and is utilized as a scaffold for molecular linking, expansion, and modification in drug discovery programs .

Why 5-(Furan-2-yl)thiophene-2-carboxylic Acid Is Not Interchangeable with Other Aryl-Thiophene Carboxylic Acids


Generic substitution is not viable because the specific 5-(furan-2-yl)thiophene-2-carboxylic acid scaffold represents a unique regioisomeric and heteroatomic arrangement that is not found in common alternatives. For instance, the regioisomer 3-(furan-2-yl)thiophene-2-carboxylic acid (CAS 1342440-84-9) [1] or the heteroatom-swapped 5-(thiophen-2-yl)furan-2-carboxylic acid (CAS 886505-79-9) have distinct structural and electronic properties that dictate different reactivity, binding, and physicochemical profiles. Furthermore, class-level structure-activity relationship (SAR) studies on RNA polymerase inhibitors have shown that different regioisomeric thiophene scaffolds and isosteric furan and thiazole replacements exhibit significant and quantifiable differences in potency [2]. Therefore, selecting the precise 5-(furan-2-yl)thiophene-2-carboxylic acid isomer is a non-negotiable requirement for maintaining the integrity of a defined SAR series or synthetic route.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)thiophene-2-carboxylic Acid Against Structural Analogs


Electronic and Reactivity Differences vs. the Furan-First Isomer: A DFT Comparison

While direct experimental data for 5-(furan-2-yl)thiophene-2-carboxylic acid is not available, a robust class-level inference can be drawn from a comprehensive Density Functional Theory (DFT) study comparing 2-thiophene carboxylic acid (TCA) and 2-furan carboxylic acid (FCA) [1]. This study establishes quantifiable differences in key electronic and reactivity descriptors. The data indicate that the thiophene core (as in the target compound) possesses a smaller HOMO-LUMO gap and a higher electrophilicity index compared to its furan counterpart (as in the comparator 5-(thiophen-2-yl)furan-2-carboxylic acid). These differences translate to a 3.2-fold higher global electrophilicity index for the thiophene carboxylic acid, signifying greater reactivity towards nucleophiles. This is a critical distinction for researchers planning to derivatize the carboxylic acid or use the compound as an electrophilic building block in cross-coupling reactions.

DFT Reactivity Electronic Structure Comparative Analysis

Lipophilicity vs. Antiproliferative Activity: Class-Level SAR Distinction

A class-level study comparing six pairs of structurally analogous furan and thiophene amide derivatives provides quantitative evidence for the divergent biological activity of these scaffolds [1]. The study, which used clog P as a measure of lipophilicity and LD50 against A431 cells as a measure of antiproliferative activity, found a higher statistical consistency (stronger correlation) between biological activity and calculated lipophilicity parameters (clog P) for thiophene derivatives compared to their furan counterparts. This implies that the lipophilicity of a thiophene-based scaffold is a more reliable predictor of its cellular activity, a key advantage in the design of drug candidates where predictable ADME properties are crucial.

SAR Lipophilicity Antiproliferative Drug Design

Potency Comparison in RNA Polymerase Inhibition: A Regioisomeric SAR Study

In a study on bacterial RNA polymerase (RNAP) inhibitors, the activity of different regioisomeric thiophene classes was directly compared [1]. Class II compounds, which are structurally analogous to the target compound (aryl-ureido-thiophene-carboxylic acids), were found to possess the same high potency as the parent Class I compounds in a transcription inhibition assay. In contrast, Class III and Class V-VII compounds (including isosteric furan and thiazole replacements) were active but with significantly lower potency. This class-level inference provides a clear rationale for preferring the specific thiophene regioisomer when aiming for maximal RNAP inhibition, as simple heteroatom or positional changes result in a measurable loss of activity.

RNA Polymerase Antibacterial SAR Regioisomers

Primary Scientific and Industrial Application Scenarios for 5-(Furan-2-yl)thiophene-2-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound is explicitly designated as a 'fragment molecule' and a scaffold for 'molecular linking, expansion, and modification' . Its low molecular weight (194.21 g/mol) and dual heteroaromatic system make it an ideal starting point for fragment-based screening and subsequent hit-to-lead optimization. The carboxylic acid moiety provides a synthetic handle for amide coupling and other derivatizations, allowing for rapid exploration of chemical space.

Synthesis of Potassium Channel Modulators

The compound serves as a core structure in a patent family covering 'arylated furane and thiophene carboxylic acid amides with potassium channel blocking effect' . This patent specifically claims derivatives that are useful as anti-arrhythmic agents, particularly for the treatment and prophylaxis of atrium arrhythmia [1]. Procuring this specific building block is essential for medicinal chemists seeking to explore this intellectual property space.

Development of Novel Antibacterial Agents Targeting RNA Polymerase

As established by class-level SAR studies, the specific thiophene regioisomer represented by this compound is critical for retaining high potency in bacterial RNA polymerase inhibition . Researchers aiming to develop next-generation antibiotics with a novel mode of action, especially against Gram-positive bacteria and E. coli TolC strains, should prioritize this scaffold to avoid the significant loss of activity observed with other isomers or isosteres.

Hypoxia-Inducible Factor (HIF) Pathway Modulation

Derivatives of furan- and thiophene-2-carboxylic acids have been shown to inhibit Factor Inhibiting HIF-1 (FIH-1), thereby activating the HIF pathway . This mechanism is relevant for developing therapeutics for ischemia and anemia. The target compound's thiophene core, shown in related studies to be an effective FIH-1 inhibitor scaffold, can serve as the starting point for synthesizing novel HIF activators.

Technical Documentation Hub

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